Electronic Differentiation: pKa Shift Relative to 2,6-Dichloro-4-(trifluoromethyl)aniline
The predicted pKa of 2,6-Dichloro-3-(trifluoromethyl)aniline is -0.51 ± 0.10, compared to a predicted pKa of approximately 0.2 for 2,6-Dichloro-4-(trifluoromethyl)aniline . This difference of 0.7 pKa units indicates a significantly stronger electron-withdrawing effect of the 3-trifluoromethyl substitution pattern relative to the 4-position, resulting in a weaker conjugate acid. This alters the compound's behavior in acid-base extractions and its reactivity in N-alkylation or acylation reactions where amine basicity is a key parameter .
| Evidence Dimension | Acid dissociation constant (pKa) of conjugate acid |
|---|---|
| Target Compound Data | pKa = -0.51 ± 0.10 (predicted) |
| Comparator Or Baseline | 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS 24279-39-8): pKa ≈ 0.2 (predicted) |
| Quantified Difference | ΔpKa = 0.7 (target is more acidic) |
| Conditions | Predicted values based on computational chemistry models |
Why This Matters
The lower pKa of the target compound makes it more amenable to deprotonation under milder basic conditions, which can be exploited for selective N-functionalization in complex reaction sequences.
